

# An In-depth Technical Guide to Rauvotetraphylline A: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Rauvotetraphylline A is a monoterpene indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] The genus Rauvolfia is a rich source of structurally diverse and biologically active alkaloids, which have garnered significant interest for their therapeutic potential, including anticancer, antimalarial, antihypertensive, and sedative properties.[2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Rauvotetraphylline A, along with detailed experimental protocols for its isolation and characterization.

## **Chemical Structure and Properties**

**Rauvotetraphylline** A possesses a complex pentacyclic indole alkaloid skeleton. Its structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

The molecular formula of **Rauvotetraphylline A** has been determined to be C20H26N2O3, with a molecular weight of 342.4 g/mol . The structure features an ethylidene group, and its



stereochemistry has been defined by specific spatial correlations observed in ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

Table 1: Physicochemical Properties of Rauvotetraphylline A

| Property             | Value                        | Source           |
|----------------------|------------------------------|------------------|
| Molecular Formula    | C20H26N2O3                   | HRESIMS          |
| Molecular Weight     | 342.4 g/mol                  | HRESIMS          |
| Appearance           | Amorphous powder             | Gao et al., 2012 |
| UV (MeOH) λmax (nm)  | 211, 275, 222 (sh), 310 (sh) | Gao et al., 2012 |
| IR (KBr) νmax (cm-1) | 3407 (OH/NH)                 | Gao et al., 2012 |

# **Spectroscopic Data**

The structural assignment of **Rauvotetraphylline A** is supported by the following detailed spectroscopic data.

#### **NMR Spectroscopic Data**

The 1H and 13C NMR data were acquired in deuterated methanol (CD3OD).

Table 2: 1H NMR (CD3OD) Data for Rauvotetraphylline A



| Position | δΗ (ррт) | Multiplicity | J (Hz)    |
|----------|----------|--------------|-----------|
| 3        | 3.92     | br s         |           |
| 5        | 3.47     | dd           | 12.0, 4.5 |
| 6α       | 2.20     | m            |           |
| 6β       | 1.95     | m            |           |
| 9        | 7.11     | d            | 8.5       |
| 10       | 6.62     | dd           | 8.5, 2.0  |
| 12       | 6.82     | d            | 2.0       |
| 14α      | 1.85     | m            |           |
| 14β      | 1.60     | m            |           |
| 15       | 2.65     | m            |           |
| 16       | 3.65     | m            |           |
| 17α      | 4.10     | dd           | 11.5, 4.0 |
| 17β      | 3.85     | dd           | 11.5, 6.0 |
| 18       | 1.16     | d            | 6.3       |
| 19       | 5.51     | q            | 6.3       |
| 21α      | 3.05     | m            |           |
| 21β      | 2.90     | m            |           |
| N(4)-Me  | 2.55     | S            |           |

Table 3: 13C NMR (CD3OD) Data for Rauvotetraphylline A



| Position | δC (ppm) | Туре |
|----------|----------|------|
| 2        | 135.5    | С    |
| 3        | 58.0     | СН   |
| 5        | 55.2     | СН   |
| 6        | 22.8     | CH2  |
| 7        | 108.2    | С    |
| 8        | 128.5    | С    |
| 9        | 118.8    | СН   |
| 10       | 109.8    | СН   |
| 11       | 157.2    | С    |
| 12       | 103.5    | СН   |
| 13       | 142.1    | С    |
| 14       | 33.1     | CH2  |
| 15       | 32.8     | СН   |
| 16       | 47.1     | СН   |
| 17       | 62.5     | CH2  |
| 18       | 12.9     | CH3  |
| 19       | 123.1    | СН   |
| 20       | 133.8    | С    |
| 21       | 52.1     | CH2  |
| N(4)-Me  | 42.5     | CH3  |

# Stereochemistry

The relative stereochemistry of **Rauvotetraphylline A** was established through ROESY NMR experiments. Key correlations were observed that defined the spatial arrangement of the



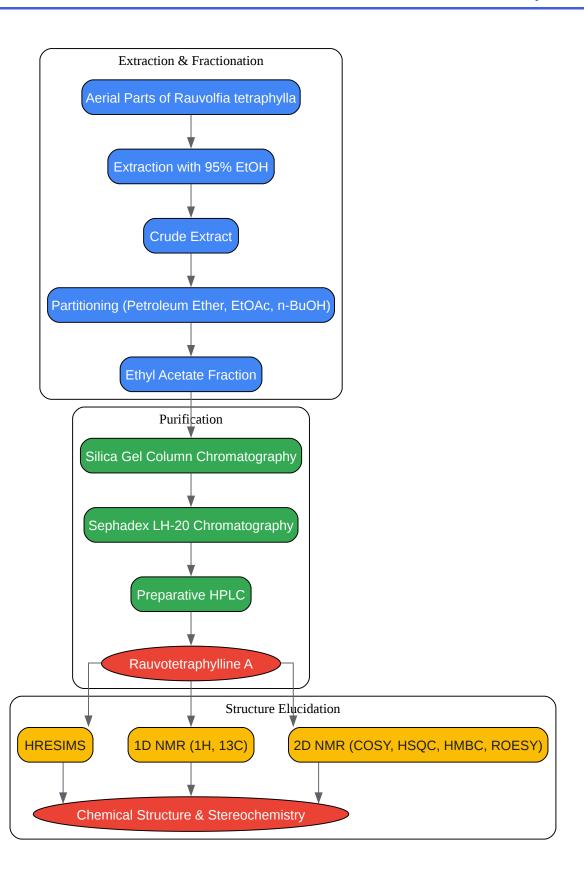
molecule. Specifically, the E-configuration of the double bond at C-19 and C-20 was determined by the ROESY correlations between Me-18 and H-15, and between H-19 and H2-21.[2] Further ROESY correlations between H-15 and H2-17, and between H2-17 and H-6β were also consistent with the proposed structure.[2]

# Experimental Protocols Isolation of Rauvotetraphylline A

The following protocol is a summary of the method described by Gao et al. (2012).[2]

- Plant Material: The aerial parts of Rauvolfia tetraphylla were collected from Yunnan Province,
   China.
- Extraction: The air-dried and powdered plant material was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Chromatographic Separation: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure Rauvotetraphylline A.





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Fig. 1: Experimental workflow for the isolation and structure elucidation of **Rauvotetraphylline A**.

#### Structure Elucidation

The structure of **Rauvotetraphylline A** was determined using the following spectroscopic methods:

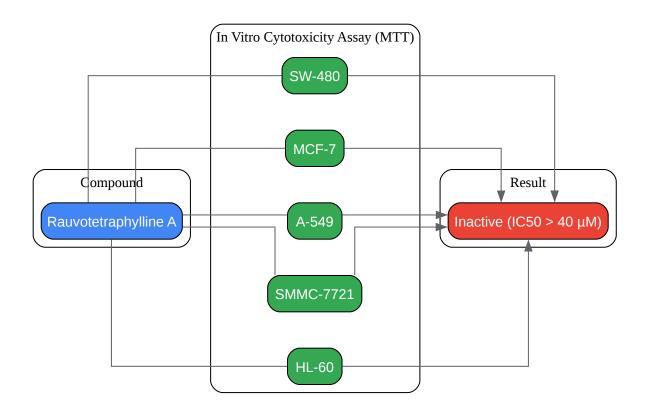
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
  was used to determine the molecular formula.
- NMR Spectroscopy: 1H, 13C, and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectra were recorded to establish the planar structure and relative stereochemistry.
- UV and IR Spectroscopy: UV and IR spectra were used to identify the chromophore and functional groups present in the molecule.

### **Biological Activity**

**Rauvotetraphylline A**, along with its co-isolated analogs, was evaluated for its cytotoxic activity in vitro against five human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer). The cytotoxicity was assessed using the MTT method. **Rauvotetraphylline A** was found to be inactive against all tested cell lines, with IC50 values greater than 40 μΜ.[2]

As of the latest review, no specific signaling pathways or other biological activities have been reported for **Rauvotetraphylline A**. The broader class of indole alkaloids from Rauvolfia species are known to interact with various cellular targets, but further investigation is required to determine the specific molecular interactions and pharmacological profile of **Rauvotetraphylline A**.





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Fig. 2: Cytotoxicity evaluation of Rauvotetraphylline A.

#### Conclusion

Rauvotetraphylline A is a structurally interesting indole alkaloid whose chemical properties have been well-characterized. While it did not exhibit significant cytotoxic activity in initial screenings, its complex architecture makes it a potentially valuable scaffold for medicinal chemistry efforts. Further studies are warranted to explore other potential biological activities and to understand its mechanism of action, which could unlock new therapeutic applications. This guide provides foundational data to support such future research endeavors.



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#### References

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